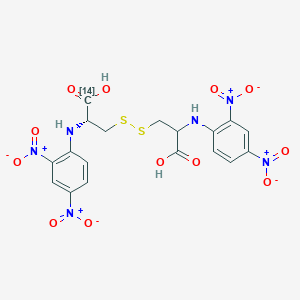
2,4-Dinitrophenylcysteinyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenylcysteinyl disulfide (DNP-Cys-SS) is a chemical compound that has been used extensively in scientific research. It is a disulfide derivative of cysteine and is commonly used as a thiol-reactive reagent. DNP-Cys-SS has been used in a variety of biochemical and physiological studies, including the investigation of protein-protein interactions, enzyme kinetics, and redox signaling pathways.
Wirkmechanismus
2,4-Dinitrophenylcysteinyl disulfide is a thiol-reactive reagent that reacts with cysteine residues in proteins. The reaction between 2,4-Dinitrophenylcysteinyl disulfide and cysteine residues forms a disulfide bond, which can be used to crosslink proteins or modify the active site of enzymes. The reaction between 2,4-Dinitrophenylcysteinyl disulfide and cysteine residues can also be used to study the effect of oxidative stress on protein function.
Biochemical and Physiological Effects
2,4-Dinitrophenylcysteinyl disulfide has a number of biochemical and physiological effects. One of the most significant effects of 2,4-Dinitrophenylcysteinyl disulfide is its ability to modify cysteine residues in proteins. This modification can be used to crosslink proteins, modify the active site of enzymes, or study the effect of oxidative stress on protein function. Additionally, 2,4-Dinitrophenylcysteinyl disulfide has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,4-Dinitrophenylcysteinyl disulfide is its ability to modify cysteine residues in proteins. This modification can be used to study a variety of biochemical and physiological processes. Additionally, 2,4-Dinitrophenylcysteinyl disulfide is a relatively inexpensive reagent, making it accessible to researchers with limited budgets. However, there are also some limitations to the use of 2,4-Dinitrophenylcysteinyl disulfide. One of the major limitations is its potential toxicity. 2,4-Dinitrophenylcysteinyl disulfide can be toxic to cells at high concentrations, and researchers must take care to use appropriate concentrations in their experiments.
Zukünftige Richtungen
There are a number of future directions for the use of 2,4-Dinitrophenylcysteinyl disulfide in scientific research. One potential direction is the investigation of the role of 2,4-Dinitrophenylcysteinyl disulfide in redox signaling pathways. By studying the effect of 2,4-Dinitrophenylcysteinyl disulfide on protein function in the presence of oxidative stress, researchers may be able to identify new targets for the treatment of oxidative stress-related diseases. Additionally, the use of 2,4-Dinitrophenylcysteinyl disulfide in the investigation of protein-protein interactions may lead to the identification of new protein complexes and signaling pathways. Finally, the development of new synthesis methods for 2,4-Dinitrophenylcysteinyl disulfide may lead to the creation of new derivatives with unique properties and applications.
Synthesemethoden
2,4-Dinitrophenylcysteinyl disulfide can be synthesized using a variety of methods, including the reaction of DNP-Cl with cysteine or the reaction of DNP-Cys-OH with disulfide reagents. The most commonly used method involves the reaction of DNP-Cl with cysteine. This method involves the addition of DNP-Cl to a solution of cysteine in a basic buffer. The reaction proceeds at room temperature, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenylcysteinyl disulfide has been used in a variety of scientific research applications. One of the most common uses of 2,4-Dinitrophenylcysteinyl disulfide is in the investigation of protein-protein interactions. 2,4-Dinitrophenylcysteinyl disulfide can be used to crosslink proteins that are in close proximity to each other, allowing researchers to identify interacting proteins. 2,4-Dinitrophenylcysteinyl disulfide has also been used in the investigation of enzyme kinetics. By modifying the active site of an enzyme with 2,4-Dinitrophenylcysteinyl disulfide, researchers can study the effect of the modification on enzyme activity. Additionally, 2,4-Dinitrophenylcysteinyl disulfide has been used in the study of redox signaling pathways. By modifying cysteine residues with 2,4-Dinitrophenylcysteinyl disulfide, researchers can study the effect of oxidative stress on protein function.
Eigenschaften
CAS-Nummer |
133694-79-8 |
|---|---|
Produktname |
2,4-Dinitrophenylcysteinyl disulfide |
Molekularformel |
C18H16N6O12S2 |
Molekulargewicht |
574.5 g/mol |
IUPAC-Name |
(2R)-3-[[2-carboxy-2-(2,4-dinitroanilino)ethyl]disulfanyl]-2-(2,4-dinitroanilino)(114C)propanoic acid |
InChI |
InChI=1S/C18H16N6O12S2/c25-17(26)13(19-11-3-1-9(21(29)30)5-15(11)23(33)34)7-37-38-8-14(18(27)28)20-12-4-2-10(22(31)32)6-16(12)24(35)36/h1-6,13-14,19-20H,7-8H2,(H,25,26)(H,27,28)/t13-,14?/m0/s1/i17+2 |
InChI-Schlüssel |
UMGXLEJJKAWCHT-LYHHLTCISA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[14C](=O)O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Synonyme |
14C-DNPSSC 2,4-dinitrophenylcysteinyl disulfide DNPSSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)